molecular formula C19H18N2O3 B375872 Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate CAS No. 380178-25-6

Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate

Cat. No.: B375872
CAS No.: 380178-25-6
M. Wt: 322.4g/mol
InChI Key: PCVTURWWWFBDIT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2,4-dimethylaniline with ethyl 2-cyanoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and other functional groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents, leading to a wide range of quinazoline derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate include other quinazoline derivatives such as:

  • 2-Phenylquinazoline
  • 4-Oxo-3,4-dihydroquinazoline-2-carboxylate derivatives
  • 2,4-Dimethylquinazoline derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over other similar compounds.

Properties

CAS No.

380178-25-6

Molecular Formula

C19H18N2O3

Molecular Weight

322.4g/mol

IUPAC Name

ethyl 3-(2,4-dimethylphenyl)-4-oxoquinazoline-2-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-4-24-19(23)17-20-15-8-6-5-7-14(15)18(22)21(17)16-10-9-12(2)11-13(16)3/h5-11H,4H2,1-3H3

InChI Key

PCVTURWWWFBDIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)C)C

Origin of Product

United States

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